tert-Butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate tert-Butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15793252
InChI: InChI=1S/C15H29BO4/c1-13(2,3)18-12(17)10-8-9-11-16-19-14(4,5)15(6,7)20-16/h8-11H2,1-7H3
SMILES:
Molecular Formula: C15H29BO4
Molecular Weight: 284.20 g/mol

tert-Butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate

CAS No.:

Cat. No.: VC15793252

Molecular Formula: C15H29BO4

Molecular Weight: 284.20 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate -

Specification

Molecular Formula C15H29BO4
Molecular Weight 284.20 g/mol
IUPAC Name tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate
Standard InChI InChI=1S/C15H29BO4/c1-13(2,3)18-12(17)10-8-9-11-16-19-14(4,5)15(6,7)20-16/h8-11H2,1-7H3
Standard InChI Key GWCIBQSFXFJZDM-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)CCCCC(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound consists of:

  • A pentanoic acid backbone (CH2CH2CH2CH2COOH).

  • A tert-butyl ester group ((C(CH3)3)O-) at the carboxylate position.

  • A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the C5 position.

Molecular Formula: C16H29BO4
Molecular Weight: 300.21 g/mol (calculated).

Table 1: Structural Features

FeatureDescription
BackbonePentanoic acid
Ester Grouptert-Butyl (C(CH3)3)
Boronate MoietyPinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Key Functional GroupsEster, boronate

Physical Properties

Data inferred from analogous boronate esters (e.g., ):

  • Physical State: Likely a colorless to pale yellow liquid or low-melting solid.

  • Solubility: Soluble in organic solvents (e.g., THF, DMSO, dichloromethane).

  • Stability: Hydrolytically stable under anhydrous conditions but sensitive to protic solvents.

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via transition-metal-catalyzed borylation of a pre-formed pentenoate ester. A representative method, adapted from similar protocols ( ):

  • Substrate Preparation: tert-Butyl pent-4-enoate is treated with bis(pinacolato)diboron (B2Pin2).

  • Catalysis: Palladium catalyst (e.g., PdCl2(dppf)) and a base (e.g., KOAc) in anhydrous dioxane/DMSO.

  • Reaction Conditions: 90°C under inert atmosphere for 3–6 hours.

  • Workup: Purification via silica gel chromatography.

Yield: ~70–90% (estimated from analogous reactions ).

Table 2: Key Reaction Parameters

ParameterValue/Reagent
CatalystPdCl2(dppf)
Boron SourceB2Pin2
SolventDioxane/DMSO (10:1)
Temperature90°C
Reaction Time3–6 hours

Characterization Techniques

  • NMR Spectroscopy:

    • ¹H NMR: Peaks for tert-butyl (δ 1.40 ppm, singlet), boronate methyl groups (δ 1.25 ppm), and pentanoate chain (δ 2.30–1.50 ppm).

    • ¹³C NMR: Carboxylate carbon (δ 170–175 ppm), boronate quaternary carbons (δ 83–85 ppm).

  • Mass Spectrometry: Expected [M+H]+ peak at m/z 301.2.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronate group enables carbon-carbon bond formation with aryl/vinyl halides, critical for synthesizing complex molecules ( ).

Example: Coupling with 4-bromobenzene to form tert-butyl 5-(4-phenyl)pentanoate, a potential intermediate in NSAID synthesis.

Pharmaceutical Intermediates

  • Anticancer Agents: Boron-containing compounds are explored for boron neutron capture therapy (BNCT) ( ).

  • Protease Inhibitors: The pentanoate backbone mimics natural substrates in enzyme inhibition studies.

Table 3: Representative Applications

ApplicationTarget MoleculeRole of Boronate Ester
Cross-CouplingBiaryl PharmaceuticalsCoupling Partner
BNCT AgentsBoronated Amino AcidsBoron Delivery
Polymer ChemistryFunctionalized MonomersControlled Polymerization

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